molecular formula C6H5F3N2O2 B6270919 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1545763-55-0

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6270919
CAS No.: 1545763-55-0
M. Wt: 194.11 g/mol
InChI Key: GBHDAKVIPPMAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 3-methyl-1-(trifluoromethyl)-1H-pyrazole with a carboxylic acid derivative. One common method involves the reaction of 3-methyl-1-(trifluoromethyl)-1H-pyrazole with ethyl chloroformate in the presence of a base, such as triethylamine, to form the corresponding ester. This ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 3-position, which can influence its chemical properties and biological activity.

Uniqueness

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

1545763-55-0

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

3-methyl-1-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5F3N2O2/c1-3-4(5(12)13)2-11(10-3)6(7,8)9/h2H,1H3,(H,12,13)

InChI Key

GBHDAKVIPPMAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.